molecular formula C10H10N4O3S B2466752 N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868225-82-5

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2466752
CAS No.: 868225-82-5
M. Wt: 266.28
InChI Key: GLHNPBYMCDVIID-UHFFFAOYSA-N
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Description

N-(4-Amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide ( 868225-82-5) is a high-purity pyrimidine derivative supplied for research applications. This compound, with the molecular formula C10H10N4O3S and a molecular weight of 266.28 g/mol, is part of a class of heterocycles that have received significant attention in the literature due to their role as historically significant pharmacophores . Substituted pyrimidines, particularly those with specific functional groups, are recognized as key pharmacophores in several structure-based drug design approaches within medicinal chemistry . Pyrimidine-based compounds like this one are attractive synthetic targets due to their structural diversity and broad biological importance, exhibiting activities such as antitumor, antifungal, antibacterial, and anti-HIV properties in research settings . The furan-2-carboxamide moiety linked to the aminopyrimidine core represents a valuable scaffold for developing novel therapeutic agents, particularly as this compound class has shown relevance in synthesizing more complex fused heterocyclic systems with enhanced biological activity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(4-amino-2-methylsulfanyl-6-oxo-1H-pyrimidin-5-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O3S/c1-18-10-13-7(11)6(9(16)14-10)12-8(15)5-3-2-4-17-5/h2-4H,1H3,(H,12,15)(H3,11,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLHNPBYMCDVIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=O)N1)NC(=O)C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a thiourea derivative under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as a furan-2-carboxylic acid derivative.

    Functional Group Modifications: The amino and methylthio groups can be introduced through nucleophilic substitution reactions, while the carboxamide group can be formed through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Activity

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide has shown promising results in anticancer studies. Research indicates that compounds with similar structures exhibit significant growth inhibition against various cancer cell lines. For example, studies have demonstrated that related pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways involved in cell proliferation and survival .

Enzyme Inhibition

Research into similar compounds has revealed their ability to act as enzyme inhibitors, particularly against enzymes involved in cancer progression and microbial resistance. The ability of this compound to inhibit specific enzymes could be explored further to assess its therapeutic potential in treating diseases associated with these enzymes .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, compounds structurally related to this compound were tested against various cancer cell lines such as SNB-19 and OVCAR-8. The results showed percent growth inhibitions ranging from 75% to 86%, indicating strong anticancer potential .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of similar pyrimidine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the furan or pyrimidine moieties can enhance activity against resistant strains.

Mechanism of Action

The mechanism of action of N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death in cancer cells or the inhibition of viral replication.

Comparison with Similar Compounds

Substituent Variations at the 2-Position

The 2-position substituent significantly impacts physicochemical and biological properties:

  • Methylthio group : Found in the target compound and analogs like 24 () and 4c (). This group balances lipophilicity and steric bulk, contributing to moderate yields (69–87%) and high melting points (e.g., 290–291°C for 4c ) .
  • Yield: 75% .
  • Mercapto group : In compounds V and IX (), the free thiol enhances reactivity (e.g., disulfide formation) and hydrogen-bonding capacity, though it may reduce stability. Yield: 88% for IX .

Functional Group Variations at the 5-Position

The 5-position substituent dictates electronic and steric interactions:

  • Furan-2-carboxamide : Unique to the target compound, this group provides a planar aromatic system for π-π stacking and hydrogen bonding via the carboxamide.
  • Sulfonamide derivatives: In 24 (3-amino-N-methylbenzenesulfonamide) and VII (3-aminobenzenesulfonamide), the sulfonamide group enhances acidity (pKa ~10) and hydrogen-bond acceptor capacity, improving target affinity. Yield: 87% for 24 .
  • Yield: 69% .

Data Tables

Table 2: Impact of Substituents on Properties

Substituent Lipophilicity Solubility Stability Example Compound
Methylthio Moderate Moderate High Target, 24
Hexylthio High Low Moderate VII
Mercapto Low High Low V , IX
Sulfonamide Moderate Moderate High 24

Research Findings and Implications

  • Methylthio vs. Hexylthio : Hexylthio derivatives (VII ) exhibit higher lipophilicity but lower solubility, limiting their applicability in aqueous environments. Methylthio analogs (24 , 4c ) offer a balance, making them preferable for oral bioavailability .
  • Sulfonamide vs. Carboxamide : Sulfonamide-containing compounds (24 ) show enhanced target binding due to their strong hydrogen-bond acceptor capacity, whereas carboxamides (e.g., furan-2-carboxamide) may improve selectivity .
  • Synthetic Efficiency : MCRs () are superior for rapid synthesis of methylthio derivatives, while sulfonylation () is optimal for introducing aromatic sulfonamide groups .

Biological Activity

N-(4-amino-2-(methylthio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and implications for therapeutic applications based on recent research findings.

The molecular formula of this compound is C17H20N4O2S, with a molecular weight of approximately 344.43 g/mol. The compound features a complex structure that includes both nitrogen and sulfur heteroatoms, contributing to its unique biological activity.

PropertyValue
Molecular FormulaC17H20N4O2S
Molecular Weight344.43 g/mol
InChIKeyYWSXSPWQXLLXLT-UHFFFAOYSA-N

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives containing the methylthio group have shown efficacy against various viral targets. A study highlighted that certain pyrimidine derivatives inhibited the NS5B RNA polymerase of Hepatitis C virus (HCV) with IC50 values as low as 31.9 μM, suggesting that modifications to the core structure can enhance antiviral activity .

Enzyme Inhibition

Inhibitory effects on key enzymes have been observed with this compound and its analogs. For example, the compound has been evaluated for its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain signaling pathways. The compound demonstrated an IC50 of 1.4 μM against AC1-mediated cAMP production, indicating its potential as a therapeutic agent in pain management .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Similar structures have been noted for their ability to inhibit bacterial growth effectively. For example, derivatives showed promising results against Gram-positive bacteria, suggesting a broad-spectrum antimicrobial potential .

Study 1: Antiviral Efficacy

A study conducted on a series of methylthio-substituted pyrimidines revealed that compounds with structural similarities to this compound exhibited potent antiviral activity against HCV. The most effective compound from this series achieved an IC50 value significantly lower than that of established antiviral agents .

Study 2: Enzyme Targeting

In another investigation focused on AC1 inhibition, researchers synthesized various analogs of the compound and assessed their potency in cellular models. The results indicated that modifications at specific positions on the pyrimidine ring could enhance selectivity and potency against AC1 while reducing off-target effects .

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